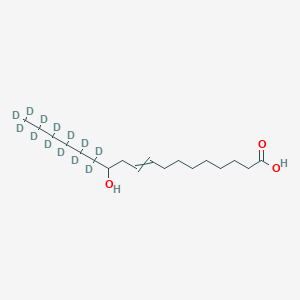
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is a specialty product used for proteomics research . It has a molecular formula of C14H12D4ClNO5 and a molecular weight of 317.76 .
Molecular Structure Analysis
The molecular structure of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester consists of 14 carbon atoms, 12 deuterium atoms (a stable isotope of hydrogen), one chlorine atom, one nitrogen atom, and five oxygen atoms .Physical And Chemical Properties Analysis
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester has a molecular formula of C14H12D4ClNO5 and a molecular weight of 317.76 . Additional physical and chemical properties are not specified in the available resources.Scientific Research Applications
Chemical Modification and Applications of Polymers
Research into the chemical modification of polymers such as xylan demonstrates the potential for creating biopolymer ethers and esters with specific properties. The modification process, which can involve esterification with various acids, shows how functional groups and substitution patterns can influence the properties of the resulting compounds. This research highlights the potential for creating novel materials with applications ranging from drug delivery to antimicrobial agents, suggesting a framework within which “(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester” could be studied or utilized for its unique properties (Petzold-Welcke et al., 2014).
Advanced Oxidation Processes (AOPs) for Contaminant Degradation
The use of AOPs in treating contaminants highlights the role of specific chemical compounds in environmental remediation. Research into the degradation pathways, by-products, and biotoxicity of compounds such as acetaminophen under AOPs illustrates the complexity of interactions between chemical compounds and the environment. This context might offer insights into how “(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester” could be analyzed or used in environmental chemistry or toxicology studies (Qutob et al., 2022).
Pharmacological and Biotechnological Applications
Studies on compounds such as chlorogenic acid demonstrate the pharmacological and nutraceutical potential of specific esters and their derivatives, focusing on anti-obesity, antioxidant, and anti-inflammatory activities. This research underlines the importance of understanding the biological activities and therapeutic potential of chemical compounds, which could be relevant to exploring the applications of “(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester” in medicine or biotechnology (Naveed et al., 2018).
properties
IUPAC Name |
diethyl 2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC(C(=O)OCC)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675750 |
Source


|
| Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216553-23-9 |
Source


|
| Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














